

Technical Guide: Physicochemical Properties and Applications of Branched PEG Linkers

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Compound of Interest

Compound Name: *N-(Amino-PEG3)-N-bis(PEG3-Boc)*

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This technical guide provides a detailed overview of the molecular characteristics and common applications of the trifunctional polyethylene glycol (PEG) linker, **N-(Amino-PEG3)-N-bis(PEG3-Boc)**. This molecule and its derivatives are pivotal in the field of bioconjugation, particularly in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The nomenclature in this class of molecules can be ambiguous. The following table summarizes the molecular formula and weight for the most likely interpretation of the requested compound and closely related, commercially available derivatives.

Compound Name	Molecular Formula	Molecular Weight (g/mol)
N-(Amino-PEG3)-N-bis(PEG3-t-butyl ester)*	C34H68N2O13	712.9
NH-bis(PEG3-Boc)	C26H53N3O10	567.72[1]
N-(Boc-PEG3)-N-bis(PEG3-Acid)	C31H60N2O15	700.8[2][3][4][5]

*Note: "Boc" is an abbreviation for tert-butyloxycarbonyl, which is structurally related to a t-butyl ester. The PubChem entry for "N-(Amino-peg3)-n-bis(peg3-t-butyl ester)" lists "N-(Amino-

PEG3)-N-bis(PEG3-Boc)" as a synonym.^[6]

Key Physicochemical Properties and Applications

Branched PEG linkers like **N-(Amino-PEG3)-N-bis(PEG3-Boc)** offer several advantages in drug development. The PEG spacers enhance the hydrophilicity and solubility of the resulting conjugate, which can improve the pharmacokinetic properties of a therapeutic molecule.^[1] The defining feature of this molecule is its trifunctional nature, typically with a central amine and two terminal functional groups protected by acid-labile tert-butyloxycarbonyl (Boc) groups.^[1] This orthogonal protecting group strategy allows for the sequential functionalization of the different arms of the linker.

A prominent application for this class of molecules is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.^[7] The branched nature of linkers like NH-bis(PEG3-Boc) allows for the attachment of a protein-targeting ligand and an E3 ligase ligand, with the PEG chains providing the necessary spatial separation and orientation.^[7]

Experimental Protocols

The following are generalized protocols for the functionalization and deprotection of trifunctional PEG linkers based on common laboratory procedures. Optimization may be required for specific substrates.

Protocol 1: Amide Bond Formation with Central Amine

This procedure describes the coupling of a carboxylic acid-containing molecule to the central amine of a linker like NH-bis(PEG3-Boc).

Materials:

- NH-bis(PEG3-Boc)
- Carboxylic acid-containing molecule of interest
- Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

- Base: Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

- Dissolve the carboxylic acid-containing molecule (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
- Add DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[\[1\]](#)
- In a separate flask, dissolve NH-bis(PEG3-Boc) (1.1 equivalents) in anhydrous DMF.[\[1\]](#)
- Add the solution of NH-bis(PEG3-Boc) to the activated carboxylic acid solution.[\[1\]](#)
- Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.[\[1\]](#)
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the resulting conjugate by column chromatography on silica gel.[\[1\]](#)

Protocol 2: Boc Deprotection of Terminal Amines

This protocol details the removal of the Boc protecting groups from the terminal amines, preparing the molecule for subsequent conjugation.

Materials:

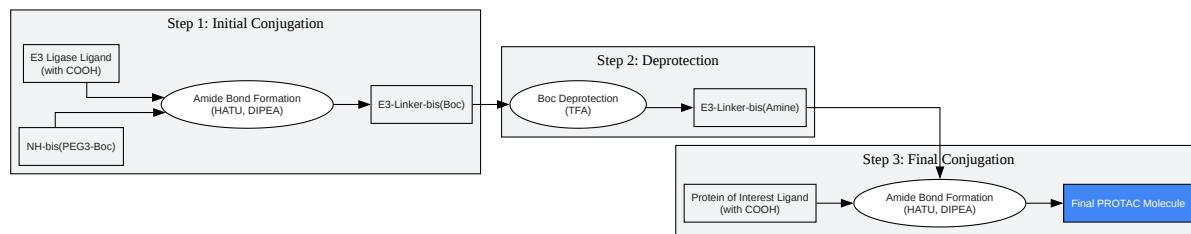
- Boc-protected PEG linker
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)

Procedure:

- Dissolve the Boc-protected conjugate in a 1:1 mixture of DCM and TFA.[1][7]
- Stir the reaction mixture at room temperature for 1-2 hours.[1][7]
- Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.[8]
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[7]
- To ensure complete removal of residual acid, co-evaporate the residue with DCM three times.[7]

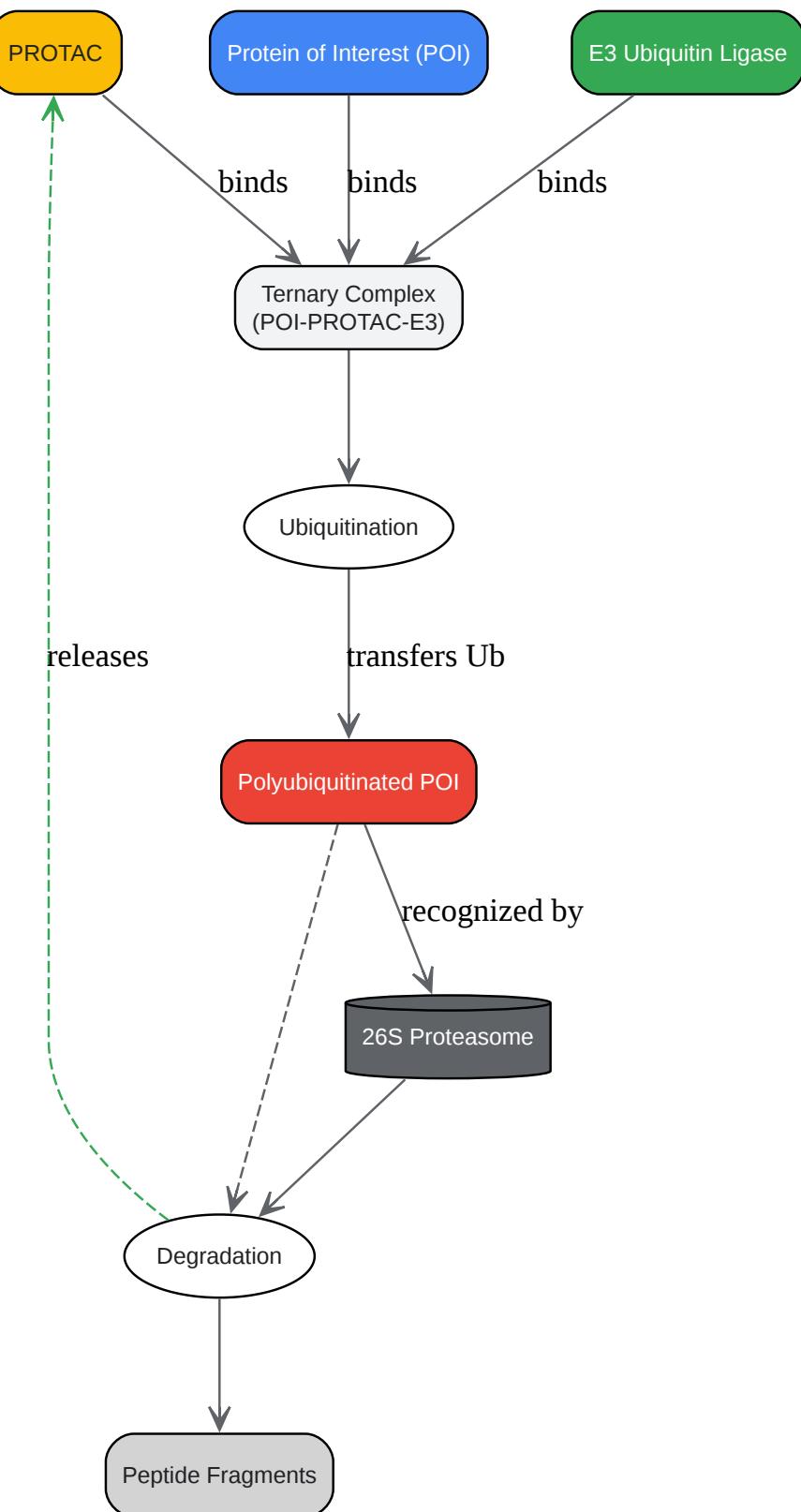
Visualizing Workflows and Pathways

The following diagrams illustrate the utility of trifunctional PEG linkers in the context of PROTAC synthesis and their mechanism of action.



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Caption: General workflow for PROTAC synthesis using a trifunctional linker.

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Caption: PROTAC-mediated protein degradation pathway.

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